Chromatographic Resolution: Distinct Retention Time Separates Impurity C from Pioglitazone and Other Related Compounds
In a validated RP-HPLC method, N-(Ethyl-(2-pyridyl-5-ethyl)) pioglitazone (Impurity C) is well-separated from Pioglitazone and other common impurities. Under the specific conditions described, the retention time for Impurity C is 17.95 minutes, which is significantly longer than that of Pioglitazone (8.32 min), Impurity A (3.44 min), and Impurity B (10.65 min) [1]. This clear separation is essential for accurate quantification and purity assessment.
| Evidence Dimension | HPLC Retention Time |
|---|---|
| Target Compound Data | 17.95 min |
| Comparator Or Baseline | Pioglitazone: 8.32 min; Impurity A: 3.44 min; Impurity B: 10.65 min |
| Quantified Difference | 9.63 min longer than Pioglitazone; 7.30 min longer than Impurity B |
| Conditions | C18 ODS (150x4.6 mm, 3.5 μm) column; mobile phase gradient of Ammonium acetate buffer and Acetonitrile; flow rate 1.0 ml/min; detection at 254 nm; column temperature 45°C. |
Why This Matters
The unique retention time under defined analytical conditions provides unequivocal identification and enables robust method validation, directly impacting the reliability of purity assessments in regulatory submissions.
- [1] Srinivasulu D, Sastry BS, Prakash GO, Archana DNSS. (2014). A new RP-HPLC method for separation and determination of process related impurities in Pioglitazone Hydrochloride API. Journal of Scientific & Industrial Research, 73(9): 618-621. View Source
